molecular formula C17H21N5O3 B2892579 N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1396871-75-2

N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Numéro de catalogue B2892579
Numéro CAS: 1396871-75-2
Poids moléculaire: 343.387
Clé InChI: GSUNUIDYIHCIKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitubercular Activity

Recent studies have explored the synthesis and biological evaluation of novel dihydropyridine derivatives, including compounds structurally related to N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, for their antitubercular activity. The derivatives were designed and synthesized using Hantzsch condensation, showing significant inhibition of Mycobacterium tuberculosis growth in vitro. Aromatic carboxamide-containing compounds demonstrated greater potency than cyclohexyl derivatives, with the most potent compound being a 4-nitrophenyl derivative. These findings suggest a promising direction for the development of new antitubercular agents (Iman et al., 2015).

Positive Allosteric Modulators

A novel series of aryl azetidinyl oxadiazoles have been identified as potent mGluR5 positive allosteric modulators (PAMs), which include structural motifs related to N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide. These compounds exhibited improved physicochemical properties and significant mGluR5 PAM activity, highlighting their potential for the development of new therapeutic agents targeting neurological disorders (Packiarajan et al., 2012).

Conformational Properties and Cytotoxicity

Research on ascidiacyclamide (ASC) analogues, including structures incorporating cyclic α-amino acids in place of oxazoline residues, has provided insights into their conformational properties and cytotoxic activity. Substitutions with proline or homologues such as azetidine-2-carboxylic acid were explored, revealing novel square structures stabilized by intramolecular hydrogen bonds. Interestingly, among these analogues, compounds without cytotoxicity were identified, offering a basis for the development of new compounds with specific biological activities (Asano et al., 2017).

Novel Synthesis Methods

Innovative synthetic methods have been developed for creating (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, utilizing sequential aza-Wittig/cycloaddition/ring-transformation reactions. This research contributes to the field of organic synthesis by providing novel pathways for generating complex heterocyclic structures, potentially including N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide-related compounds (Okawa et al., 1997).

Electrophilic Aminations and Heterocyclic Syntheses

Research into electrophilic aminations using oxaziridines has provided valuable insights into the synthesis of azines, hydrazines, and various aminodicarboxylic derivatives. These methodologies offer potential pathways for the synthesis of compounds structurally related to N-cyclohexyl-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, contributing to the development of new heterocyclic compounds with diverse biological activities (Andreae & Schmitz, 1991).

Propriétés

IUPAC Name

N-cyclohexyl-3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-15-13(7-4-8-18-15)14-20-16(25-21-14)11-9-22(10-11)17(24)19-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUNUIDYIHCIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136260619

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.